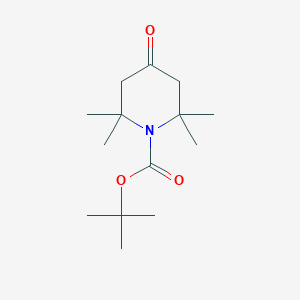

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate

Description

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate is a sterically hindered piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a ketone at the 4-position, and four methyl substituents at the 2- and 6-positions of the piperidine ring. The tert-butyl group enhances stability against hydrolysis, while the tetramethyl substituents impose significant steric hindrance, influencing reactivity and molecular conformation .

Properties

IUPAC Name |

tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-13(4,5)8-10(16)9-14(15,6)7/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDLVXSAVXXOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1C(=O)OC(C)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in the reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The piperidine ring structure allows for favorable interactions with various biomolecules, enhancing its efficacy in biochemical applications.

Comparison with Similar Compounds

Research Findings and Gaps

- Crystallography : The tetramethyl derivative’s structure determination likely employs SHELX programs, as evidenced by their widespread use in small-molecule crystallography .

Biological Activity

Tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 241.33 g/mol. The compound features a piperidine ring substituted with tert-butyl and oxo groups, which contribute to its biological activity.

Biological Activity

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that compounds with similar piperidine structures can scavenge free radicals effectively, reducing oxidative stress in biological systems . This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

2. Neuroprotective Effects

The compound has been evaluated for neuroprotective effects. It is hypothesized that the antioxidant properties may contribute to its ability to protect neuronal cells from oxidative stress-induced apoptosis. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Anti-inflammatory Activity

In vitro studies suggest that this compound may modulate inflammatory pathways. By inhibiting the production of pro-inflammatory cytokines, it could potentially alleviate conditions associated with chronic inflammation .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Protects neurons from oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

The biological activities of this compound are largely attributed to its structural features:

- Radical Scavenging : The presence of electron-donating groups in the molecule enhances its ability to neutralize free radicals.

- Receptor Interaction : Preliminary studies suggest potential interactions with G-protein coupled receptors (GPCRs), which play a critical role in mediating various physiological responses.

Q & A

Q. What are the recommended analytical techniques for confirming the structure and purity of tert-butyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate?

Methodological Answer: The compound’s structural identity and purity are confirmed using a combination of:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For verifying proton and carbon environments in the piperidine ring and tert-butyl group.

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups like the carbonyl (C=O) and carbamate (C-O) bonds .

- Elemental Analysis : For validating empirical formula consistency .

| Analytical Technique | Key Parameters | Detection Limits |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts, coupling constants | ppm-level resolution |

| High-Resolution MS | m/z accuracy | ±0.001 Da |

| FT-IR | Wavenumber (cm⁻¹) | 4 cm⁻¹ resolution |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .

- Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks.

- Emergency Measures : Ensure immediate access to eye-wash stations and safety showers. For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A typical synthesis involves:

- Step 1 : Condensation of 2,2,6,6-tetramethyl-4-piperidone with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C.

- Step 2 : Neutralization with aqueous sodium bicarbonate, followed by extraction and drying over MgSO₄.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

| Reagent | Role | Stoichiometry |

|---|---|---|

| Tert-butyl chloroformate | Carbamate formation | 1.1 equivalents |

| Triethylamine | Base (HCl scavenger) | 2.0 equivalents |

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The tert-butyl group imposes significant steric constraints, reducing accessibility to the carbamate’s carbonyl carbon. This effect is quantified using:

- Density Functional Theory (DFT) : To model transition-state geometries and activation energies.

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., methyl carbamates) under identical conditions.

- X-ray Crystallography : Analyze bond angles and spatial crowding in the solid state .

Q. How can researchers address contradictions in reported synthetic yields of tert-butyl derivatives under varying reaction conditions?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- In Situ Monitoring : Use techniques like ReactIR or HPLC to track intermediate formation and side reactions.

- Controlled Replication : Reproduce literature methods with strict adherence to stoichiometry and equipment specifications .

Q. What strategies optimize the stability of tert-butyl carbamate intermediates during multi-step synthesis?

Methodological Answer:

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent hydrolysis of the carbamate group.

- Temperature Management : Store intermediates at –20°C in anhydrous solvents (e.g., DCM or THF).

- Protecting Groups : Introduce temporary groups (e.g., Fmoc) for sensitive steps, followed by selective deprotection .

Q. How do crystallographic data (e.g., SHELX refinements) resolve ambiguities in the compound’s conformational isomerism?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve chair vs. boat conformations of the piperidine ring.

- SHELXL Refinement : Apply restraints for disordered tert-butyl groups and refine hydrogen bonding networks.

- Comparative Analysis : Overlay crystal structures with computational models to validate torsional angles .

Data Contradiction Analysis

Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?

Methodological Answer:

- Solvent Screening : Test solubility in a standardized panel (e.g., DMSO, ethanol, hexane) under controlled humidity/temperature.

- Dynamic Light Scattering (DLS) : Detect aggregation states that may falsely indicate low solubility.

- Literature Cross-Validation : Exclude studies using non-certified materials (e.g., commercial samples with unverified purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.